molecular formula C10H11N3O2 B2779500 Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate CAS No. 890095-93-9

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate

Cat. No.: B2779500
CAS No.: 890095-93-9
M. Wt: 205.217
InChI Key: ADZVBTZTDNAGGF-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate is a versatile chemical compound with a molecular weight of 205.22 g/mol. It is a pyridine derivative known for its unique blend of reactivity and stability . This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-8(10(14)15-3)4-7(5-11)9(12-2)13-6/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZVBTZTDNAGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NC)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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